1-(1-Chlorocyclopropyl)-2-(o-tolyl)ethylamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chlorocyclopropyl)-2-(o-tolyl)ethylamine hydrochloride typically involves the following steps:
Formation of 1-Chlorocyclopropane: This can be achieved by the reaction of cyclopropane with chlorine gas under UV light.
Synthesis of 1-(1-Chlorocyclopropyl)-2-(o-tolyl)ethanol: The 1-chlorocyclopropane is reacted with o-tolylmagnesium bromide (Grignard reagent) to form the corresponding alcohol.
Conversion to Amine: The alcohol is then converted to the amine using reagents such as thionyl chloride followed by ammonia.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chlorocyclopropyl)-2-(o-tolyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethylamine.
Substitution: The chlorine atom on the cyclopropyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or thiolates can be used under appropriate conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Cyclopropylmethylamine.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
1-(1-Chlorocyclopropyl)-2-(o-tolyl)ethylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of cyclopropyl-containing amines on biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Chlorocyclopropyl)-2-(o-tolyl)ethylamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Bromocyclopropyl)-2-(o-tolyl)ethylamine hydrochloride
- 1-(1-Chlorocyclopropyl)-2-(p-tolyl)ethylamine hydrochloride
- 1-(1-Chlorocyclopropyl)-2-(m-tolyl)ethylamine hydrochloride
Uniqueness
1-(1-Chlorocyclopropyl)-2-(o-tolyl)ethylamine hydrochloride is unique due to the presence of the o-tolyl group, which can influence its chemical properties and biological activity. The position of the tolyl group can affect the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and analogs.
Properties
Molecular Formula |
C12H17Cl2N |
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Molecular Weight |
246.17 g/mol |
IUPAC Name |
1-(1-chlorocyclopropyl)-2-(2-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H16ClN.ClH/c1-9-4-2-3-5-10(9)8-11(14)12(13)6-7-12;/h2-5,11H,6-8,14H2,1H3;1H |
InChI Key |
VCQIJDHOMIOYJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(C2(CC2)Cl)N.Cl |
Origin of Product |
United States |
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